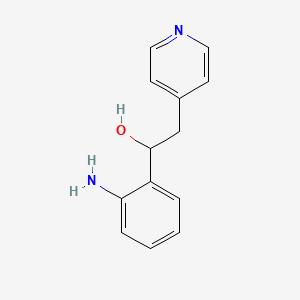
1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol is an organic compound that features both an aminophenyl group and a pyridinyl group. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol typically involves the reaction of 2-aminophenylboronic acid with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in a solvent like ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields amines or alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminophenyl)-2-(pyridin-3-yl)ethanol
- 1-(2-Aminophenyl)-2-(pyridin-2-yl)ethanol
- 1-(4-Aminophenyl)-2-(pyridin-4-yl)ethanol
Uniqueness
1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol is unique due to the specific positioning of the aminophenyl and pyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
5414-69-7 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C13H14N2O/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8,13,16H,9,14H2 |
InChI Key |
XWTFNPSOPFWFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC2=CC=NC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)
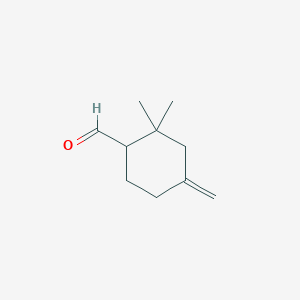
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
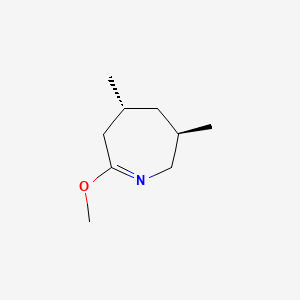
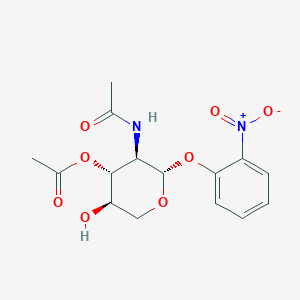


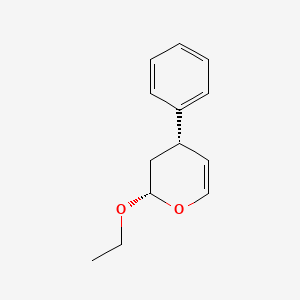
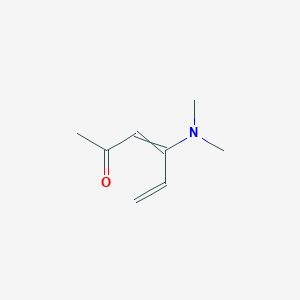
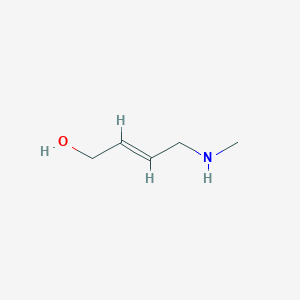
![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

